molecular formula C17H13F3N4O2S B2453916 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097924-36-0

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B2453916
CAS RN: 2097924-36-0
M. Wt: 394.37
InChI Key: LBVNDCBFMKOSJZ-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H13F3N4O2S and its molecular weight is 394.37. The purity is usually 95%.
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Scientific Research Applications

Anti-Fibrosis Activity

The compound has been studied for its potential anti-fibrotic properties. Researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their effects on immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents .

Cancer Immunotherapy and Anti-Fibrotic Properties

Another derivative, N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluorobenzeneamine (EW-7197) , has been identified as a highly selective and orally bioavailable inhibitor of TGF-βI receptor kinase. This compound shows promise in cancer immunotherapy and as an anti-fibrotic agent .

Antimicrobial Potential

Certain derivatives containing the pyrimidine core have demonstrated antimicrobial activity. For instance, compound 1a and 1b exhibited good antimicrobial potential .

Drug Development and ADMET Characteristics

Researchers have analyzed the ADME (absorption, distribution, metabolism, excretion, and toxicity) characteristics of synthesized compounds. Understanding these properties is crucial for drug development. The compound’s safety and potential as a drug candidate were assessed using computational tools like SwissADME and ADMETlab 2 .

Molecular Simulation Studies

Classical molecular simulation methods have been employed to describe the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives, within layered structures. These studies provide insights into the compound’s behavior and interactions .

properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2S/c18-17(19,20)13-3-1-2-4-15(13)27(25,26)24-11-14-16(23-10-9-22-14)12-5-7-21-8-6-12/h1-10,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVNDCBFMKOSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide

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